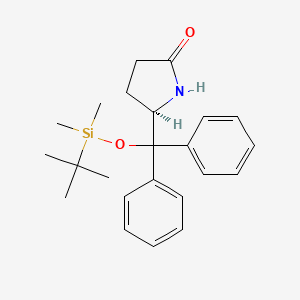
(2',5'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is a chemical compound with a complex structure that includes chlorine and fluorine atoms attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of biphenyl derivatives, followed by the introduction of the acetonitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale halogenation processes, followed by purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for further use.
Analyse Chemischer Reaktionen
Types of Reactions
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as amines or ethers.
Wissenschaftliche Forschungsanwendungen
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid: This compound shares a similar biphenyl core but has an acetic acid group instead of an acetonitrile group.
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol: This compound has a methanol group attached to the biphenyl core.
Uniqueness
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is unique due to its specific combination of halogen atoms and the acetonitrile group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H8Cl2FN |
|---|---|
Molekulargewicht |
280.1 g/mol |
IUPAC-Name |
2-[3-(2,5-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-4-5-13(16)12(8-10)11-3-1-2-9(6-7-18)14(11)17/h1-5,8H,6H2 |
InChI-Schlüssel |
CYWLFWKNGNRGCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



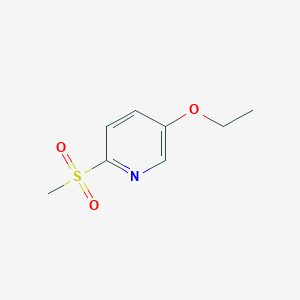
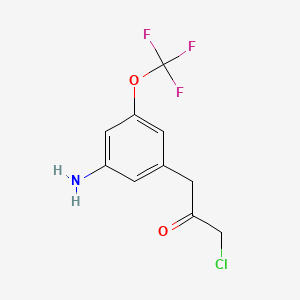
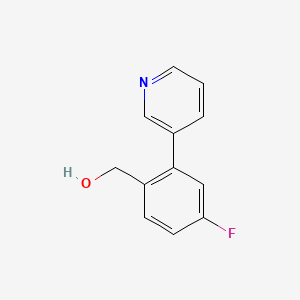




![Triethyl[(naphthalen-1-yl)methyl]silane](/img/structure/B14066436.png)

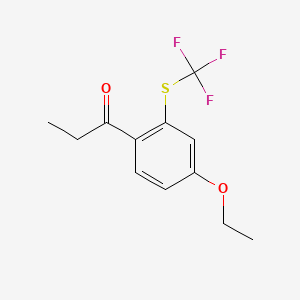
![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14066474.png)
